N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
This compound integrates a benzothiazole core linked via an acetamide bridge to an azetidine ring bearing a 1,2,4-oxadiazole substituent and a thiophene moiety. The oxalate salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2.C2H2O4/c24-15(20-18-19-12-4-1-2-5-13(12)27-18)10-23-8-11(9-23)17-21-16(22-25-17)14-6-3-7-26-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,19,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJKUATINSNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=CS5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure combining multiple heterocyclic rings, which contribute to its biological properties. The synthesis typically involves the condensation of various precursors under controlled conditions, often utilizing microwave-assisted techniques for efficiency and yield improvement.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Benzothiazole | A fused ring system contributing to biological activity |
| Thiophene | Enhances electronic properties |
| 1,2,4-Oxadiazole | Imparts potential antimicrobial properties |
| Azetidine | A cyclic amine that may influence pharmacodynamics |
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring the benzothiazole and oxadiazole moieties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation.
- Case Study: A derivative with a benzothiazole core was tested against Hep3B liver cancer cells, revealing an IC50 value significantly lower than that of standard chemotherapeutic agents like Doxorubicin. The mechanism involved apoptosis induction and cell cycle arrest at the G2-M phase .
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have demonstrated notable antimicrobial effects against various pathogens. Research indicates that these compounds can inhibit bacterial growth by disrupting key metabolic pathways.
- Research Findings: A study reported that certain oxadiazole derivatives exhibited strong activity against Mycobacterium bovis, suggesting a potential application in treating tuberculosis .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and fatty acid biosynthesis.
- Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.
- Antioxidant Properties: Some derivatives exhibit antioxidant activity that may protect normal cells from oxidative stress during treatment.
Table 2: Biological Activity Comparison
| Compound | IC50 (µM) against Hep3B | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl) derivative | 25.72 ± 3.95 | Moderate | Apoptosis induction |
| Doxorubicin | 15.0 | N/A | DNA intercalation |
| Oxadiazole derivative | N/A | Strong | Enzyme inhibition |
5. Conclusion
The compound this compound presents significant potential for further research in anticancer and antimicrobial applications. Its diverse mechanisms of action warrant deeper investigation to fully elucidate its therapeutic potential and optimize its efficacy.
6. Future Directions
Future research should focus on:
- In vivo studies to assess the pharmacokinetics and bioavailability.
- Structural modifications to enhance potency and selectivity.
- Exploration of combination therapies with existing anticancer drugs to improve treatment outcomes.
Comparison with Similar Compounds
Benzothiazole-Thiadiazole/Triazole Hybrids
Examples :
- N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (): Structural Similarities: Benzothiazole core, acetamide linker, and thiadiazole ring. Differences: Replaces the azetidine-oxadiazole-thiophene unit with a thiadiazole-thioether and nitroaniline group. Activity: Demonstrated antinociceptive effects in mice (100 mg/kg, i.p.), with a response delay of 8–10 seconds in tail-clamp tests . Physicochemical Properties: Melting point 259–261°C; molecular weight 445.5 g/mol.
- Compounds 4b–4f ():
- Structural Features : Benzothiazole linked to 1,3,4-thiadiazole via thioacetamide, with para-substituted aryl groups (e.g., Cl, F, CH₃).
- Activity : Antiproliferative activity varies with substituents; 4d (Cl-substituted) showed the highest potency (IC₅₀ ~45 µM).
- Physicochemical Properties : Melting points 259–277°C; elemental analysis (e.g., 4d: C 45.33%, H 2.75%, N 17.62%) .
Comparison with Target Compound :
- The absence of nitro groups (as in ) could reduce toxicity risks.
Triazole-Containing Derivatives
Examples :
- Compounds 9a–9e (): Structural Features: Triazole-phenoxymethyl linkages with benzimidazole and thiazole substituents. Activity: Molecular docking suggested strong binding to α-glucosidase (e.g., 9c with bromophenyl group) .
Comparison with Target Compound :
- The target’s 1,2,4-oxadiazole and azetidine moieties differ from triazole-based scaffolds, which may alter electronic properties and metabolic stability. Triazole derivatives often exhibit higher synthetic yields (e.g., 82–97% in ) compared to oxadiazole syntheses, which require stringent cyclization conditions.
Thiazolidine and Azetidine Derivatives
Examples :
Comparison with Target Compound :
- The oxalate salt improves solubility over neutral thioxothiazolidine derivatives.
Table 1: Structural and Activity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
